molecular formula C14H13ClN2 B2367632 4-(Indol-1-yl)aniline hydrochloride CAS No. 1431963-41-5

4-(Indol-1-yl)aniline hydrochloride

Cat. No. B2367632
M. Wt: 244.72
InChI Key: LVGDFUPLIFKNGK-UHFFFAOYSA-N
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Description

“4-(Indol-1-yl)aniline hydrochloride” is a chemical compound with the CAS Number: 1431963-41-5 . It has a molecular weight of 244.72 and its IUPAC name is 4-(1H-indol-1-yl)aniline hydrochloride . It’s a useful research chemical .


Synthesis Analysis

The synthesis of indole derivatives, such as “4-(Indol-1-yl)aniline hydrochloride”, is a topic of ongoing research . Many methods start from ortho-substituted anilines, but more general approaches start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .


Molecular Structure Analysis

The InChI code for “4-(Indol-1-yl)aniline hydrochloride” is 1S/C14H12N2.ClH/c15-12-5-7-13(8-6-12)16-10-9-11-3-1-2-4-14(11)16;/h1-10H,15H2;1H . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

“4-(Indol-1-yl)aniline hydrochloride” has a molecular weight of 244.72 . It is recommended to be stored in a refrigerated environment .

Scientific Research Applications

Synthesis of Biologically Active Compounds

4-(Indol-1-yl)aniline hydrochloride plays a crucial role in the synthesis of biologically active compounds. Zhao et al. (2016) describe its use in synthesizing 5-substituted indol-2,3-dione, a significant intermediate in many biologically active compounds. This derivative has applications in antitumor, antibacterial, antifungal, and anti-HIV activities, highlighting its importance in pharmaceutical research (Zhao, Wang, Xu, Wu, Wang, & Xu, 2016).

Urease Inhibition

Research by Nazir et al. (2018) demonstrates the transformation of 4-(1H-indol-3-yl)butanoic acid, a related compound, into novel indole-based oxadiazole scaffolds. These scaffolds exhibit potent in vitro inhibitory potential against urease enzyme, suggesting applications in addressing diseases related to urease activity (Nazir, Abbasi, Aziz‐ur‐Rehman, Siddiqui, Raza, Hassan, Shah, Shahid, & Seo, 2018).

Antimicrobial Applications

Shaikh and Debebe (2020) synthesized new N-substituted indole derivatives, showcasing the antimicrobial potential of compounds derived from 4-(Indol-1-yl)aniline hydrochloride. Their research found that one of these compounds exhibited higher inhibition than the standard drug chloramphenicol against certain bacteria and fungi (Shaikh & Debebe, 2020).

Antioxidant Activity

Naik, Kumar, and Harini (2011) explored the synthesis of indole-3-acetic acid analogues, utilizing 4-(Indol-1-yl)aniline hydrochloride as a starting material. These analogues exhibited significant antioxidant activities, highlighting another potential application in therapeutic and pharmaceutical industries (Naik, Kumar, & Harini, 2011).

Catalysis and Organic Synthesis

Shelke and Kumar (2017) studied the Sc(OTf)3-catalyzed oligomerization of indoles, where derivatives of 4-(Indol-1-yl)aniline hydrochloride were used. This research contributes to the field of organic synthesis, particularly in the synthesis of indole oligomers, which are valuable in various synthetic applications (Shelke & Kumar, 2017).

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The development of routes towards indoles has been a central theme in organic synthesis over the last century, in keeping with their importance . Therefore, the future directions for “4-(Indol-1-yl)aniline hydrochloride” could involve further exploration of its biological activities and development of new synthesis methods.

properties

IUPAC Name

4-indol-1-ylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2.ClH/c15-12-5-7-13(8-6-12)16-10-9-11-3-1-2-4-14(11)16;/h1-10H,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVGDFUPLIFKNGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2C3=CC=C(C=C3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Indol-1-yl)aniline hydrochloride

CAS RN

1431963-41-5
Record name 4-(1H-indol-1-yl)aniline hydrochloride
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